[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone
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Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a synthetic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution, where the piperazine core reacts with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.
Attachment of the Piperidyl Methanone Group: The final step involves the reaction of the intermediate compound with 1-(methylsulfonyl)-3-piperidyl methanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted nucleophiles in place of the dichlorobenzyl group.
Scientific Research Applications
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Interfering with essential cellular processes, leading to the inhibition of pathogen growth or survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorobenzyl)-1-piperazinylmethanone
- [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and piperidyl methanone groups contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H25Cl2N3O3S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-2-3-15(13-23)18(24)22-9-7-21(8-10-22)12-14-4-5-16(19)17(20)11-14/h4-5,11,15H,2-3,6-10,12-13H2,1H3 |
InChI Key |
VIJIOFUVDFEFQP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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